8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1934574-82-9): A Privileged Scaffold for Advanced Drug Discovery
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1934574-82-9): A Privileged Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the pursuit of novel chemical space often relies on the strategic deployment of conformationally restricted, highly functionalized building blocks. 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 1934574-82-9) represents a premier tricyclic scaffold that merges the classic pharmacophore of an indole with the geometric rigidity of a fused cyclopentane ring.
As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a highly engineered structural foundation. The strategic placement of the fluorine atom at the 8-position—which corresponds to the C4-position of a traditional indole core—provides profound pharmacokinetic and thermodynamic advantages. This technical guide deconstructs the structural logic, physicochemical profile, and synthetic workflows required to integrate this building block into high-throughput drug discovery pipelines targeting kinases and G-protein-coupled receptors (GPCRs).
Structural Logic & Physicochemical Profiling
To utilize this scaffold effectively, one must first understand its IUPAC numbering and spatial geometry. In the cyclopenta[b]indole tricyclic system, the nitrogen atom is designated as position 4. The cyclopentane carbons are 1, 2, and 3. Consequently, the 8-position corresponds directly to the C4-position of a traditional indole core .
The "8-Fluoro" Advantage (Causality in Design)
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Metabolic Shielding : The C4 position of standard indoles is electron-rich and highly susceptible to rapid Phase I oxidation by Cytochrome P450 enzymes. The strong electronegativity of the fluorine atom at C8 actively depletes electron density from this site, effectively blocking oxidative metabolism and extending the biological half-life of the derivative.
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Conformational Locking : The fusion of the cyclopentane ring at the [b] face (indole C2-C3) restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon binding to a target receptor, leading to higher binding affinities.
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pKa Modulation : The inductive electron-withdrawing effect (-I) of the 8-fluoro group slightly lowers the pKa of the N4-H (indole N-H). This subtle tuning enhances the molecule's capacity to act as a stronger hydrogen-bond donor, a critical feature when targeting the backbone carbonyls in kinase hinge regions.
Quantitative Data Summary
The baseline physicochemical properties of the unconjugated scaffold dictate its downstream behavior in biological assays.
Table 1: Physicochemical Parameters of CAS 1934574-82-9
| Property | Value | Implication for Drug Design |
| Molecular Formula | C11H10FN | Low molecular weight allows for extensive elaboration. |
| Molecular Weight | 189.21 g/mol | High ligand efficiency (LE) potential in fragment-based design. |
| H-Bond Donors | 1 (N4-H) | Essential interaction point for kinase hinge binding. |
| H-Bond Acceptors | 1 (Fluorine) | Weak acceptor; primarily modulates lipophilicity and dipole. |
| Topological Polar Surface Area | 15.79 Ų | Excellent baseline for blood-brain barrier (BBB) penetration. |
| LogP (Predicted) | ~2.8 | Optimal baseline lipophilicity for hydrophobic pocket insertion. |
Synthetic Methodologies & Workflows
Historically, constructing cyclopenta[b]indoles relied on the Fischer indole synthesis or Larock heteroannulation . However, utilizing unsymmetrical fluorophenylhydrazines or internal alkynes often yields intractable regioisomeric mixtures, requiring complex separation .
By utilizing the pre-synthesized CAS 1934574-82-9 building block, researchers bypass these regiochemical bottlenecks. The most critical first step in library generation is the regioselective N-alkylation of the N4 position.
Standard Operating Procedure: Regioselective N-Alkylation
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Causality & Reagent Selection : The N4-H proton is weakly acidic (pKa ~15.5). Using weaker bases (like K₂CO₃) can lead to incomplete deprotonation and an equilibrium state that favors competitive C-alkylation at the cyclopentyl ring. Sodium hydride (NaH) is mandatory here; it ensures the complete, irreversible formation of the sodium indolide anion, driving the reaction strictly toward N-alkylation.
Step-by-Step Protocol:
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Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Dissolve 1.0 mmol of 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).
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Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Observation: Effervescence (H₂ gas evolution) will occur. Stir for 30 minutes at 0 °C to ensure complete anion formation.
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Electrophilic Addition : Add 1.1 mmol of the desired alkyl halide (R-X) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
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Quench and Extraction : Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.
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Self-Validating Analytical Step : Dry over anhydrous Na₂SO₄, concentrate, and analyze via ¹H NMR. Validation metric: The complete disappearance of the broad N4-H singlet (typically around 11.0 ppm) confirms successful N-alkylation.
Synthetic workflow for derivatizing 8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole.
Applications in Targeted Therapeutics
The tricyclic nature of this compound makes it a "privileged scaffold" , capable of addressing multiple therapeutic targets depending on its functionalization.
5-HT (Serotonin) Receptor Modulators
The cyclopenta[b]indole core is essentially a rigidified analog of tryptamine. In the context of neuropharmacology, 4-fluoroindoles (equivalent to the 8-fluoro position here) are known to possess high affinity for 5-HT₂A and 5-HT₂C receptors. The cyclopentane ring accurately mimics the spatial volume of the ethylamine side chain of serotonin when bound in the orthosteric pocket, while the 8-fluoro group engages in favorable halogen bonding with specific threonine residues in the receptor cavity.
Kinase Inhibitors
Indoles are classic hinge-binding motifs in oncology. When CAS 1934574-82-9 is utilized as a kinase inhibitor core, the N4-H acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. The 8-fluoro group is perfectly positioned to project into the highly conserved "gatekeeper" pocket, where its steric bulk and electronegativity can dictate selectivity between closely related kinase isoforms.
Pharmacophore model mapping the core structural features to target binding pockets.
Conclusion
8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is far more than a simple heterocyclic building block; it is a meticulously pre-optimized pharmacophore. By locking the indole geometry with a cyclopentyl fusion and shielding the vulnerable C4-equivalent position with a fluorine atom, this scaffold provides drug discovery scientists with a robust starting point for developing metabolically stable, highly selective therapeutics.
References
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Title: Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
